3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
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Overview
Description
3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is an organic compound with the molecular formula C17H14N4O It is a derivative of benzenecarboxamide, featuring a pyridinyl and pyrimidinyl group attached to the benzene ring
Mechanism of Action
, it appears that this compound may interact with the Tyrosine-protein kinase ABL1 in humans and the Tyrosine-protein kinase transforming protein Abl in the Abelson murine leukemia virus. These proteins are involved in various cellular processes, including cell division, adhesion, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves the following steps:
Formation of the Pyridinyl and Pyrimidinyl Intermediate: The initial step involves the preparation of the pyridinyl and pyrimidinyl intermediate. This can be achieved through a series of condensation reactions involving pyridine and pyrimidine derivatives.
Coupling with Benzenecarboxamide: The intermediate is then coupled with benzenecarboxamide under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or the pyridinyl/pyrimidinyl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other functional groups replacing the original groups.
Scientific Research Applications
3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Industrial Applications: The compound is used as a precursor in the synthesis of other complex organic molecules, which are utilized in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
- 3-methyl-N-[2-(4-pyridinyl)-5-pyrimidinyl]benzenecarboxamide
- 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide
Uniqueness
3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both pyridinyl and pyrimidinyl groups in the same molecule allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
3-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-3-2-4-14(11-12)17(22)21-15-7-10-19-16(20-15)13-5-8-18-9-6-13/h2-11H,1H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJKHKBQSUZBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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